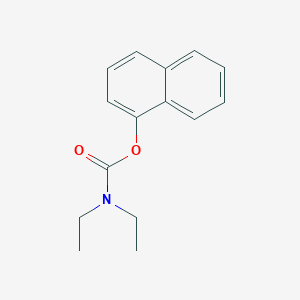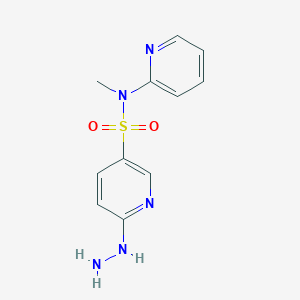
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) is a derivative of isonicotinic acid hydrazide, which is known for its significant role in medicinal chemistry, particularly in the treatment of tuberculosis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) typically involves the condensation reaction of isonicotinic acid hydrazide with methylating agents. One common method is the reaction of isonicotinic acid hydrazide with methyl iodide in the presence of a base such as potassium carbonate in an organic solvent like acetone under reflux conditions . The reaction proceeds as follows:
Isonicotinic acid hydrazide+Methyl iodide→N-Methylisonicotinic hydrazide+Potassium iodide
Industrial Production Methods
Industrial production of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-Methylisonicotinic N-oxide.
Reduction: N-Methylhydrazine derivatives.
Substitution: Various substituted hydrazides depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the synthesis of essential components in bacterial cell walls, leading to cell death. The compound may also interfere with enzymatic pathways critical for bacterial survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid hydrazide: A well-known antitubercular agent.
Nicotinic acid hydrazide: Another derivative with similar properties.
Hydrazones: Compounds with a similar hydrazide functional group.
Uniqueness
4-Pyridinecarboxylicacid,1-methylhydrazide(9ci) stands out due to its methylated structure, which can influence its reactivity and biological activity. This modification can enhance its stability and potentially improve its efficacy in various applications compared to its non-methylated counterparts .
Eigenschaften
CAS-Nummer |
14339-51-6 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H9N3O/c1-10(8)7(11)6-2-4-9-5-3-6/h2-5H,8H2,1H3 |
InChI-Schlüssel |
ZPXUPNFFWCPHBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8699297.png)

![8-((3-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)sulfonyl)quinoline](/img/structure/B8699310.png)

![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8699314.png)




